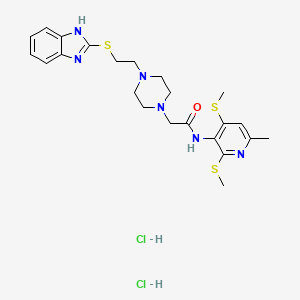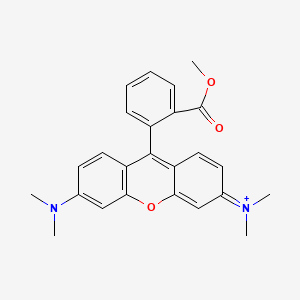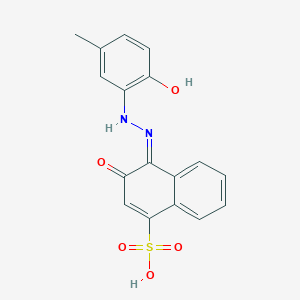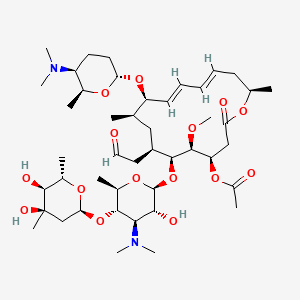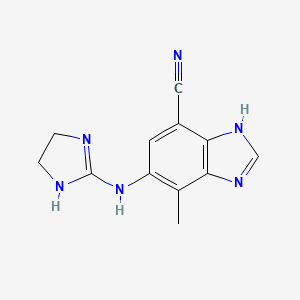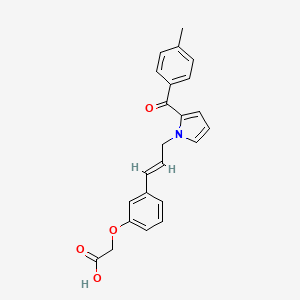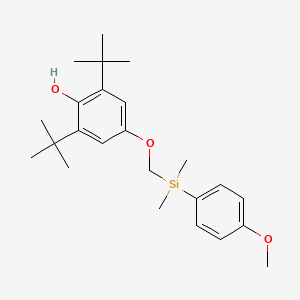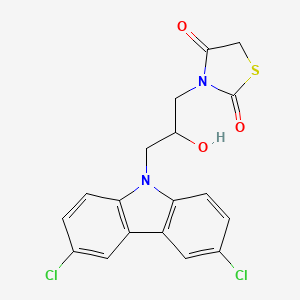
10074-A4
描述
10074-A4 是一种靶向 c-Myc 蛋白的小分子抑制剂,c-Myc 蛋白是一种参与细胞周期调控、凋亡和细胞转化的转录因子。 该化合物以其抗癌特性而闻名,特别是在通过破坏 c-Myc/Max 异二聚体形成抑制癌细胞生长方面 .
科学研究应用
10074-A4 具有广泛的科学研究应用,包括:
癌症研究: 它用于研究 c-Myc 在癌症中的作用以及开发潜在的抗癌疗法
细胞周期研究: 该化合物用于研究细胞周期和凋亡的调控
药物开发: 它作为靶向 c-Myc 的新药开发的先导化合物
作用机制
10074-A4 通过与 c-Myc 蛋白结合并阻止其与 Max 的相互作用而发挥其作用。这种破坏抑制了 c-Myc 的转录活性,导致癌细胞中细胞周期停滞和凋亡。 该化合物专门靶向 c-Myc 370-409 区域,该区域对其功能至关重要 .
生化分析
Biochemical Properties
10074-A4 plays a pivotal role in biochemical reactions by inhibiting the interaction between the c-Myc oncoprotein and the Max protein. This interaction is essential for the transcriptional activity of c-Myc, which regulates the expression of various genes involved in cell proliferation, metabolism, and apoptosis. By inhibiting this interaction, this compound effectively reduces the transcriptional activity of c-Myc, leading to decreased expression of c-Myc target genes such as ornithine decarboxylase. This inhibition results in cell cycle arrest at the G0/G1 phase in Myc-overexpressing cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In Myc-overexpressing Rat1 cells, this compound induces cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation. Additionally, this compound has been shown to reduce the expression of c-Myc target genes, which are crucial for cell growth and metabolism. This compound also influences cell signaling pathways by disrupting the c-Myc/Max interaction, leading to altered gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the c-Myc protein and preventing its interaction with the Max protein. This binding disrupts the formation of the c-Myc/Max heterodimer, which is essential for the transcriptional activity of c-Myc. By inhibiting this interaction, this compound reduces the transcriptional activity of c-Myc, leading to decreased expression of c-Myc target genes. This inhibition results in cell cycle arrest and reduced cell proliferation in Myc-overexpressing cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and maintains its inhibitory activity over extended periods. Prolonged exposure to this compound can lead to degradation and reduced efficacy. In in vitro studies, this compound has been shown to induce long-term effects on cellular function, including sustained cell cycle arrest and reduced cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the c-Myc/Max interaction and reduces tumor growth in mouse xenograft models. At higher doses, this compound can exhibit toxic or adverse effects, including weight loss and organ toxicity. These threshold effects highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with the c-Myc oncoprotein. By inhibiting the c-Myc/Max interaction, this compound affects the expression of genes involved in metabolic processes, including those regulating glycolysis and mitochondrial function. This inhibition can lead to altered metabolic flux and changes in metabolite levels, ultimately affecting cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization within cells. Once inside the cell, this compound accumulates in specific compartments, where it exerts its inhibitory effects on the c-Myc/Max interaction. The distribution of this compound within tissues can also influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with the c-Myc oncoprotein and inhibits its interaction with the Max protein. This nuclear localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell. The subcellular localization of this compound is essential for its ability to inhibit the c-Myc/Max interaction and reduce the transcriptional activity of c-Myc .
准备方法
合成路线和反应条件
10074-A4 的合成涉及多个步骤,从市售原料开始。关键步骤包括:
核心结构的形成: 这涉及 2,6-二氯苯甲醛与硫脲反应形成中间体化合物。
环化: 中间体在碱的存在下发生环化形成 this compound 的核心结构。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。关键考虑因素包括:
反应温度和时间: 优化以最大限度地提高产率。
纯化方法: 诸如重结晶和色谱等技术用于纯化最终产物
化学反应分析
反应类型
10074-A4 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成各种氧化衍生物。
还原: 还原反应可以修饰化合物上的官能团。
常用试剂和条件
氧化剂: 例如过氧化氢或高锰酸钾。
还原剂: 例如硼氢化钠或氢化铝锂。
取代试剂: 例如卤素或烷基化剂
主要产品
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化会导致形成亚砜或砜,而还原会导致产生各种还原衍生物 .
相似化合物的比较
类似化合物
10058-F4: 另一种破坏 c-Myc/Max 相互作用的 c-Myc 抑制剂。
10074-G5: 与 10074-A4 类似,它靶向 c-Myc 蛋白并抑制其功能
独特性
This compound 的独特之处在于它能够结合 c-Myc 370-409 区域的多个位点,从而更全面地抑制 c-Myc 的活性。 该特性使其成为研究 c-Myc 功能和开发抗癌疗法的宝贵工具 .
属性
IUPAC Name |
3-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S/c19-10-1-3-15-13(5-10)14-6-11(20)2-4-16(14)21(15)7-12(23)8-22-17(24)9-26-18(22)25/h1-6,12,23H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNHANGMZXFWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


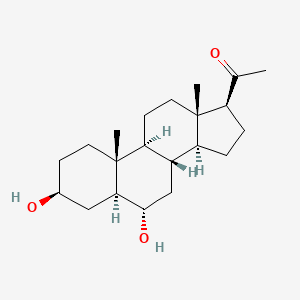
![4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide](/img/structure/B1663813.png)
